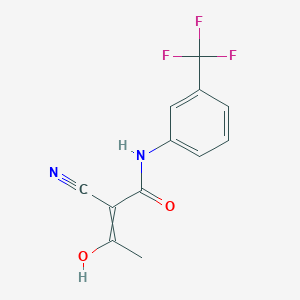
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide
Overview
Description
2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol. This compound is a derivative of Leflunomide, an immunosuppressive drug used to treat rheumatoid arthritis. It inhibits the proliferation of T and B cells, primarily through its active metabolite.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide typically involves the following steps:
Condensation Reaction: The starting materials, such as cyanoacetamide and trifluoromethylphenyl acetic acid, undergo a condensation reaction in the presence of a strong base like sodium ethoxide.
Hydrolysis: The resulting intermediate undergoes hydrolysis to introduce the hydroxyl group.
Amidation: Finally, the compound is subjected to amidation using trifluoromethylphenyl isocyanate to form the target molecule.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyano group to a carboxylic acid.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products vary depending on the substituent introduced.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: It is used in studies related to cell proliferation and immunosuppression.
Medicine: It is investigated for its potential use in treating autoimmune diseases and as an immunomodulatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This inhibition leads to a decrease in the proliferation of T and B cells, which is beneficial in treating autoimmune conditions.
Comparison with Similar Compounds
Leflunomide: The parent compound from which this derivative is made.
Methotrexate: Another immunosuppressive drug used in the treatment of rheumatoid arthritis.
Sulfasalazine: A disease-modifying antirheumatic drug (DMARD).
Uniqueness: 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is unique due to its trifluoromethyl group, which enhances its metabolic stability and potency compared to similar compounds.
Properties
IUPAC Name |
2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBZHNQIBVHDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


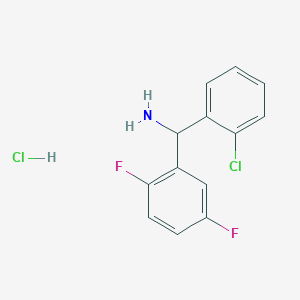
![Methyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1423308.png)
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
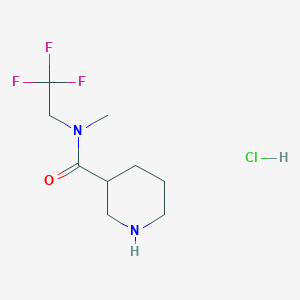
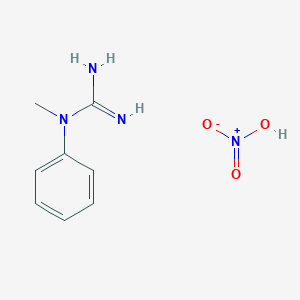



![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)
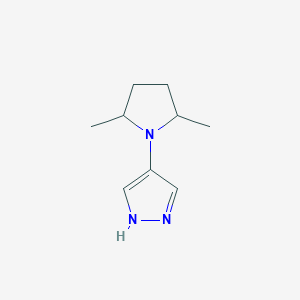
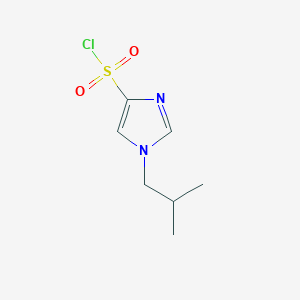

![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)

